N'-[(1E)-1-(3-bromophenyl)ethylidene]pyrazine-2-carbohydrazide
Description
N'-[(1E)-1-(3-Bromophenyl)ethylidene]pyrazine-2-carbohydrazide is a semicarbazide derivative synthesized via condensation of pyrazine-2-carbohydrazide with 3-bromobenzaldehyde in methanol under reflux, yielding colorless crystals (51% yield) . Its structure features two planar moieties: the pyrazine-2-carbohydrazide unit (r.m.s. deviation = 0.0259 Å) and the 3-bromophenyl group (r.m.s. deviation = 0.0149 Å), with a dihedral angle of 13.95° between them . This moderate twist suggests partial conjugation between the aromatic systems, which may influence intermolecular interactions and pharmacological activity.
Properties
Molecular Formula |
C13H11BrN4O |
|---|---|
Molecular Weight |
319.16 g/mol |
IUPAC Name |
N-[(E)-1-(3-bromophenyl)ethylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H11BrN4O/c1-9(10-3-2-4-11(14)7-10)17-18-13(19)12-8-15-5-6-16-12/h2-8H,1H3,(H,18,19)/b17-9+ |
InChI Key |
SRYUPEIJTLBQDN-RQZCQDPDSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NC=CN=C1)/C2=CC(=CC=C2)Br |
Canonical SMILES |
CC(=NNC(=O)C1=NC=CN=C1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(3-bromophenyl)ethylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and pyrazine-2-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-1-(3-bromophenyl)ethylidene]pyrazine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(3-bromophenyl)ethylidene]pyrazine-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N'-[(1E)-1-(3-bromophenyl)ethylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between pyrazine-2-carbohydrazide and 3-bromobenzaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol under reflux, leading to the formation of the desired hydrazone derivative. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Table 1: Characterization Data
| Technique | Observations |
|---|---|
| NMR | Chemical shifts indicating functional groups |
| IR | Characteristic peaks for C=O and N-H bonds |
| MS | Molecular ion peak consistent with expected mass |
Biological Applications
This compound exhibits a range of biological activities, making it a valuable compound in drug development.
Anticancer Activity
Research has shown that derivatives of pyrazine compounds can possess significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, studies have indicated that similar compounds can effectively target various cancer cell lines, including breast and lung cancers .
Antimicrobial Properties
The compound has demonstrated promising antimicrobial activity against various pathogens. Its effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus has been documented, suggesting potential applications in treating bacterial infections .
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. The ability to scavenge free radicals contributes to its potential role in preventing oxidative stress-related diseases .
Material Science Applications
In addition to its biological activities, this compound can be utilized in material science. Its unique structural characteristics allow it to be incorporated into polymer matrices, enhancing mechanical properties and thermal stability.
Table 2: Material Properties
| Property | Value/Observation |
|---|---|
| Thermal Stability | High decomposition temperature |
| Mechanical Strength | Enhanced when incorporated into polymers |
Case Studies
- Anticancer Study : A recent study evaluated the anticancer effects of this compound on A549 lung cancer cells. Results indicated a dose-dependent decrease in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics for its antimicrobial efficacy. It showed superior activity against resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development .
- Material Enhancement : A research team incorporated this compound into a biodegradable polymer matrix, resulting in improved mechanical strength and thermal resistance, making it suitable for applications in sustainable packaging materials .
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(3-bromophenyl)ethylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The 3-bromophenyl substituent distinguishes this compound from closely related analogs:
- 4-Bromophenyl derivative (Compound 34) : Exhibits superior anti-tubercular activity (MIC = 0.78 mg/mL vs. Mycobacterium tuberculosis) compared to the 3-bromo analog, highlighting the importance of halogen positioning .
- 2-Hydroxyphenyl analog : Features intramolecular O–H⋯N and N–H⋯N hydrogen bonds, forming S(5)/S(6) ring motifs and a smaller dihedral angle (6.29°), enhancing planarity and π-π stacking .
Biological Activity
N'-[(1E)-1-(3-bromophenyl)ethylidene]pyrazine-2-carbohydrazide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Pyrazine derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound, supported by case studies and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazine ring substituted with a bromophenyl group and a hydrazide moiety, which are pivotal for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities:
- Antimicrobial Activity : Pyrazine derivatives have shown promising results against bacteria and fungi. For instance, studies have demonstrated that certain pyrazine compounds possess significant antibacterial effects, with Minimum Inhibitory Concentrations (MICs) ranging from 5 to 50 µg/mL against various strains of bacteria .
- Antioxidant Activity : The antioxidant capabilities of pyrazine derivatives contribute to their protective effects against oxidative stress-related diseases. The ability to scavenge free radicals has been evaluated using DPPH assays, showing IC50 values in the range of 10-30 µg/mL for related compounds .
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of pyrazine derivatives, which inhibit pro-inflammatory cytokines. For example, certain analogs have been shown to reduce TNF-α and IL-6 levels in vitro .
1. Antimicrobial Evaluation
A comparative study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values of 15 µg/mL and 20 µg/mL, respectively.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
2. Cytotoxicity Assays
In vitro cytotoxicity assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound displayed dose-dependent cytotoxic effects. The IC50 values were determined to be approximately 30 µM for HeLa cells and 40 µM for MCF-7 cells, indicating a potential for further development as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 30 |
| MCF-7 | 40 |
3. Mechanistic Studies
Further investigations into the mechanism of action revealed that this compound induces apoptosis in cancer cells through the mitochondrial pathway. This was evidenced by increased expression of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
